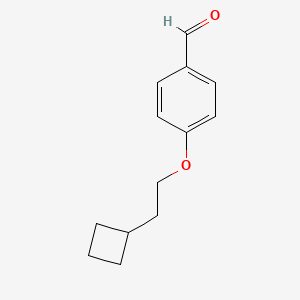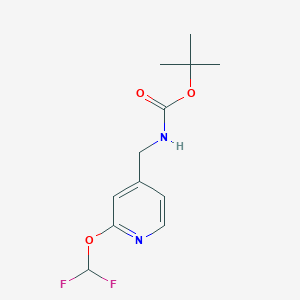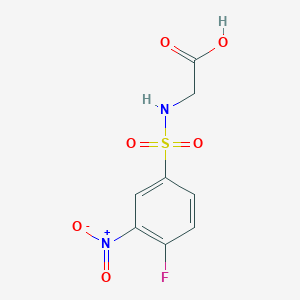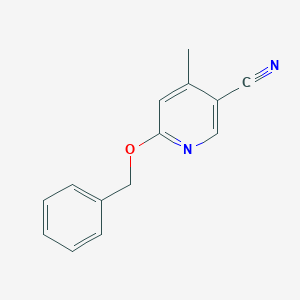
6-(Benzyloxy)-4-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a benzyloxy group attached to the sixth position and a methyl group at the fourth position of the nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylnicotinonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Benzylation: The amine group is then protected by benzylation using benzyl chloride in the presence of a base like sodium hydroxide.
Oxidation: Finally, the protected amine is oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-(Benzyloxy)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinonitrile derivatives.
科学研究应用
6-(Benzyloxy)-4-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
作用机制
The mechanism of action of 6-(Benzyloxy)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-hydroxybenzylidene
- 4-methylnicotinonitrile
Uniqueness
6-(Benzyloxy)-4-methylnicotinonitrile is unique due to the specific positioning of the benzyloxy and methyl groups on the nicotinonitrile core. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
4-methyl-6-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-11-7-14(16-9-13(11)8-15)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3 |
InChI 键 |
VURXCMDTXZUWAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C#N)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


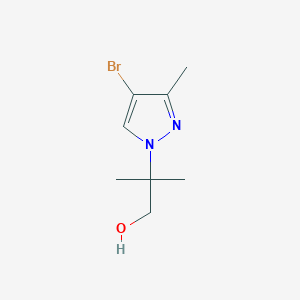
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
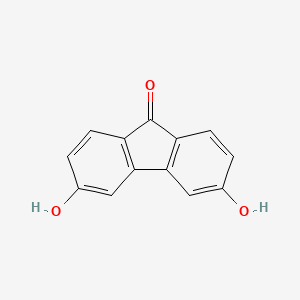

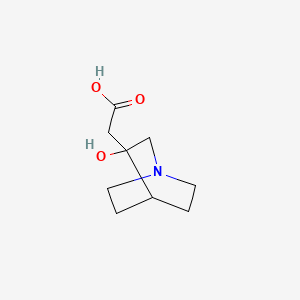
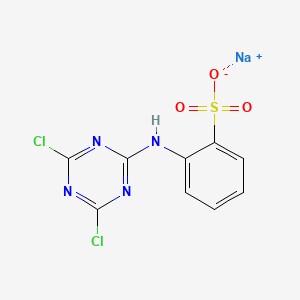


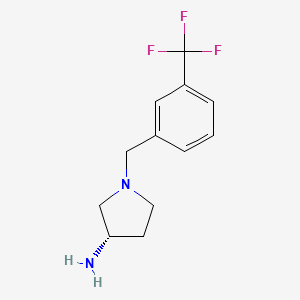
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
